1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 1171234-09-5
VCID: VC6290006
Molecular Formula: C16H12ClN5O
Molecular Weight: 325.76
* For research use only. Not for human or veterinary use.
![1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1171234-09-5](/images/structure/VC6290006.png)
Description |
1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties. This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 2-chlorophenyl group and a furan-2-ylmethyl group, enhancing its reactivity and biological profile. SynthesisThe synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2-chlorophenyl and furan-2-ylmethyl substituents. Techniques like thin-layer chromatography are used to monitor reaction progress, and solvents such as dimethylformamide or ethanol may be employed under controlled conditions to optimize yield and purity. Biological Activities and Potential ApplicationsPyrazolo[3,4-d]pyrimidines, including 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been recognized for their pharmacological significance, including anticancer and anti-inflammatory effects. The specific substitution pattern of this compound enhances its potential for interacting with biological targets, making it a candidate for further pharmacological studies, particularly in cancer research and enzyme inhibition studies. |
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CAS No. | 1171234-09-5 |
Product Name | 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Molecular Formula | C16H12ClN5O |
Molecular Weight | 325.76 |
IUPAC Name | 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C16H12ClN5O/c17-13-5-1-2-6-14(13)22-16-12(9-21-22)15(19-10-20-16)18-8-11-4-3-7-23-11/h1-7,9-10H,8H2,(H,18,19,20) |
Standard InChIKey | GQKUGUGPNYWMTK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4)Cl |
Solubility | soluble |
PubChem Compound | 43948702 |
Last Modified | Aug 18 2023 |
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